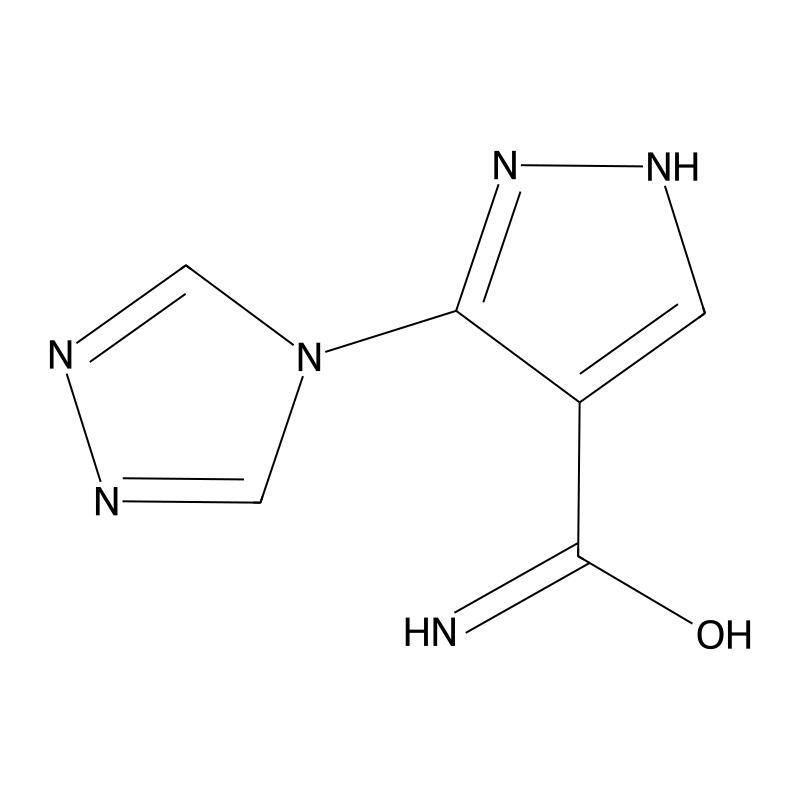

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, universally designated as Allopurinol Related Compound C or EP Impurity C, is a highly specific pharmacopeial reference standard. As a critical synthetic byproduct and potential degradation product of the xanthine oxidase inhibitor Allopurinol, this compound is strictly utilized in pharmaceutical analytical chemistry. Procurement of this material is driven by the necessity to comply with United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs. It serves as a quantitative benchmark for High-Performance Liquid Chromatography (HPLC) method validation, ensuring accurate impurity profiling, batch release testing, and stability assessment of Allopurinol active pharmaceutical ingredients (APIs) and finished dosage forms[1].

In pharmaceutical quality control, substituting Allopurinol Impurity C with a generic pyrazole derivative or a closely related in-class impurity (such as Impurity A or B) will result in immediate regulatory and analytical failure. Each pharmacopeial impurity possesses a unique Relative Retention Time (RRT) and UV response factor critical for system suitability testing. For instance, EP and USP monographs explicitly require baseline chromatographic separation between Impurity B and Impurity C. Utilizing a non-certified, generic structural analog or an uncharacterized crude mixture prevents the establishment of accurate Limits of Detection (LOD) and Limits of Quantification (LOQ), directly violating ICH Q2 validation guidelines and risking batch rejection during regulatory audits [1].

Chromatographic Resolution and System Suitability Compliance

To comply with EP Monograph 0576 for Allopurinol, analytical methods must demonstrate sufficient resolving power between closely eluting impurities. Specifically, the method requires a minimum resolution factor between Allopurinol Impurity B (5-(formylamino)-1H-pyrazole-4-carboxamide) and Impurity C. Procurement of the exact Impurity C standard is mandatory to prove this system suitability parameter prior to sample analysis[1].

| Evidence Dimension | Minimum Chromatographic Resolution (Rs) |

| Target Compound Data | Impurity C peak |

| Comparator Or Baseline | Impurity B peak |

| Quantified Difference | Rs ≥ 1.1 |

| Conditions | RP-HPLC, C18 column (250 x 4.6 mm, 5 µm), 230 nm UV detection |

Failing to demonstrate a resolution of ≥ 1.1 between these specific impurities invalidates the HPLC run, making the exact Impurity C standard indispensable for daily QC operations.

Relative Retention Time (RRT) Specificity for Peak Identification

In standard reverse-phase HPLC methods for Allopurinol related substances, Impurity C exhibits a distinct elution profile that precedes the main API peak. While Allopurinol elutes at approximately 10 minutes, Impurity C elutes earlier, establishing a specific Relative Retention Time (RRT) that distinguishes it from other process impurities like Impurity A and Impurity D. Accurate peak assignment during stability testing relies entirely on matching this RRT against the procured reference standard [1].

| Evidence Dimension | Relative Retention Time (RRT) |

| Target Compound Data | RRT ~0.81 - 0.90 |

| Comparator Or Baseline | Allopurinol API (RRT = 1.0, RT ~10 min) |

| Quantified Difference | Elutes ~1-2 minutes prior to the main API peak |

| Conditions | 1.25 g/L potassium dihydrogen phosphate mobile phase, 1.4 mL/min flow rate |

Procuring the authentic standard guarantees precise RRT matching, preventing the misidentification of unknown degradation products in stability cohorts.

Regulatory Traceability and Assay Purity for ANDA Submissions

For Abbreviated New Drug Application (ANDA) submissions and commercial release, the impurity standard must possess a rigorously established purity value. Commercial Certified Reference Material (CRM) grades of Allopurinol Impurity C offer high purity confirmed by mass balance (HPLC, NMR, water content, and residual solvents), whereas uncharacterized synthetic byproducts lack the metrological traceability required by regulatory agencies.

| Evidence Dimension | Analytical Purity and Traceability |

| Target Compound Data | >95% to >98% HPLC purity with ISO 17034/17025 certification |

| Comparator Or Baseline | Uncharacterized synthetic byproduct (Unknown assay value, no COA) |

| Quantified Difference | Absolute quantitative assay value vs. uncertified qualitative presence |

| Conditions | Comprehensive Certificate of Analysis (COA) generation |

Using a fully certified, high-purity reference standard ensures that calculated impurity percentages in the API are legally and scientifically defensible during FDA or EMA inspections.

HPLC Method Validation (ICH Q2)

Procuring Allopurinol Impurity C is required to validate analytical methods for Allopurinol API. The standard is spiked into API samples to determine the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and accuracy, ensuring the method can reliably detect the impurity below the pharmacopeial threshold of 0.5%[1].

Routine Batch Release Testing

In commercial pharmaceutical manufacturing, QC laboratories must run system suitability tests alongside every batch of Allopurinol tablets or raw API. Impurity C is used in the reference solution mix to verify that the HPLC column and mobile phase are performing adequately (e.g., achieving Rs > 1.1) before releasing the batch to the market[2].

Forced Degradation and Stability Studies

During the shelf-life evaluation of Allopurinol formulations, samples are subjected to heat, light, and humidity. Impurity C serves as a critical marker compound to track degradation pathways. Its distinct RRT allows analysts to quantify how much of the active drug has degraded into this specific triazole-pyrazole derivative over time [3].

References

- [1] SynZeal Research. (2023). Allopurinol EP Impurity C | CAS 1346604-13-4. Pharmaceutical Reference Standards.

- [2] Phenomenex. (2021). Allopurinol and Related Substances: Ph. Eur. Monograph 0576 Details.

- [3] Neliti. (2022). Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form.

XLogP3

Wikipedia

Dates

Explore Compound Types